molecular formula C20H23NO4 B268528 2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268528
M. Wt: 341.4 g/mol
InChI Key: YZLRMUDNEHUWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as MTFMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MTFMA is a derivative of the widely studied compound, tamoxifen, which is used in the treatment of breast cancer. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of estrogen receptor signaling. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in breast cancer cells. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. This compound has also been shown to have improved pharmacokinetic properties compared to tamoxifen, including increased bioavailability and longer half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments is its potential as a new cancer therapy. This compound has been shown to have anti-proliferative effects on breast cancer cells, making it a potential candidate for the development of new cancer therapies. In addition, this compound has been shown to have improved pharmacokinetic properties compared to tamoxifen, making it a potential candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to further investigate its potential as a cancer therapy. This compound has shown promising anti-proliferative effects on breast cancer cells, but further research is needed to determine its efficacy in vivo and in other types of cancer. Another direction is to investigate its potential as a neuroprotective agent. This compound has been shown to have neuroprotective effects, but further research is needed to determine its efficacy in animal models of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide can be synthesized through a series of reactions involving the starting materials, 4-methoxyphenylacetonitrile and 2-(tetrahydro-2-furanylmethoxy)benzaldehyde. The reaction involves the use of a reducing agent, sodium borohydride, and a catalyst, acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has shown potential in various scientific research fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has been shown to have anti-proliferative effects on breast cancer cells, making it a potential candidate for the development of new cancer therapies. In neuroscience, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug development, this compound has been shown to have improved pharmacokinetic properties compared to tamoxifen, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-23-16-10-8-15(9-11-16)13-20(22)21-18-6-2-3-7-19(18)25-14-17-5-4-12-24-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,21,22)

InChI Key

YZLRMUDNEHUWQZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OCC3CCCO3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2OCC3CCCO3

Origin of Product

United States

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